Lanthanum nitrate

Description

Properties

IUPAC Name |

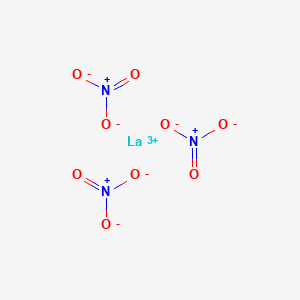

lanthanum(3+);trinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/La.3NO3/c;3*2-1(3)4/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDKNKUEBJQCCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LaN3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90890639 | |

| Record name | Lanthanum (III) nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Mallinckrodt Baker MSDS] Soluble in water; [Nordberg, p. 904] | |

| Record name | Lanthanum nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21085 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

35099-99-1, 10099-59-9 | |

| Record name | Lanthanide nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035099991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum (III) nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LANTHANUM NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33A856C3T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Lanthanum Nitrate from Lanthanum Oxide

This guide provides comprehensive protocols and technical data for the synthesis of lanthanum nitrate from lanthanum oxide, tailored for researchers, scientists, and professionals in drug development. This compound serves as a critical precursor for catalysts and advanced materials, with applications in organic synthesis and nanomaterial fabrication for biomedical uses.[1][2][3]

Core Chemical Principle

The synthesis is fundamentally an acid-base reaction where lanthanum oxide (La₂O₃), a basic oxide, reacts with nitric acid (HNO₃) to yield this compound (La(NO₃)₃) and water (H₂O).[4] The reaction is typically exothermic.

The balanced chemical equation is:

La₂O₃ + 6HNO₃ → 2La(NO₃)₃ + 3H₂O [5][6]

Experimental Protocols

Three primary protocols are detailed below, ranging from a straightforward direct dissolution to methods for preparing high-purity precursor solutions.

This method is a simple and efficient route for preparing this compound solution.

Methodology:

-

Place a stoichiometric amount of lanthanum oxide powder into a suitable reaction vessel.

-

Slowly add dilute nitric acid to the lanthanum oxide while stirring continuously.

-

Heat the mixture to a temperature between 70-80°C to facilitate the dissolution of the oxide.[7]

-

Continue heating and stirring until the solution becomes clear, indicating the complete reaction of the lanthanum oxide.[8]

-

The resulting solution of this compound can be used directly or gently evaporated to obtain crystalline this compound hexahydrate.[8]

This protocol outlines the initial step in a sol-gel process, often used for creating lanthanum-based nanoparticles, which involves the precise preparation of a this compound solution.

Methodology:

-

Weigh 1.4 g of lanthanum oxide bulk powder and dissolve it in 16 ml of 23% nitric acid.[9][10]

-

Stir the mixture until the oxide is fully dissolved.

-

Filter the solution using a vacuum filtration apparatus with a 450 nm filter paper to eliminate any insoluble impurities.[9][10]

-

The resulting clear this compound solution is ready for further use as a precursor, for example, by adding polyethylene glycol (PEG) to form a gel for nanoparticle synthesis.[9]

This protocol is employed when high-purity this compound is required, typically involving a subsequent purification step like ion-exchange chromatography.[11]

Methodology:

-

Dissolve a known quantity of lanthanum oxide (e.g., 99.95% purity) in concentrated nitric acid, applying heat to ensure complete dissolution.[11]

-

Carefully dilute the resulting solution with deionized water to achieve a target lanthanum concentration, for instance, 20 mg/mL.[11]

-

Adjust the pH of the solution to approximately 3.0 using a 1 mol/L sodium hydroxide (NaOH) solution.[11]

-

The prepared feed solution is now ready for purification via a strong acid cation-exchange fiber column to yield high-purity this compound.[11]

Data Presentation

The quantitative parameters for the synthesis protocols are summarized below for easy comparison.

Table 1: Summary of Reaction Conditions

| Parameter | Protocol 1: Direct Dissolution | Protocol 2: Sol-Gel Precursor | Protocol 3: High-Purity Feed |

|---|---|---|---|

| La₂O₃ Amount | Stoichiometrically determined | 1.4 g[9][10] | Varies based on desired volume[11] |

| Nitric Acid | Dilute HNO₃[7] | 16 mL of 23% HNO₃[9][10] | Concentrated HNO₃[11] |

| Temperature | 70-80°C[7] | Room Temperature (dissolution) | Hot (for dissolution)[11] |

| Post-treatment | Evaporation for crystals[8] | Filtration (450 nm)[9][10] | pH adjustment to 3.0[11] |

| Purity Focus | Standard Grade | Precursor Grade | High Purity (≥99.99%)[11] |

Table 2: Stoichiometric Relationships

| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio |

|---|---|---|

| Lanthanum Oxide (La₂O₃) | 325.82 | 1 |

| Nitric Acid (HNO₃) | 63.01 | 6 |

| This compound (La(NO₃)₃) | 324.92 | 2 |

| Water (H₂O) | 18.02 | 3 |

Molar masses are approximate.[5]

Visualization of Synthesis Workflow

The generalized workflow for synthesizing this compound from lanthanum oxide is depicted below. This process includes the core reaction followed by optional purification and final product isolation steps.

Product Characterization

To ensure the successful synthesis and purity of the final product, several analytical techniques can be employed:

-

X-Ray Diffraction (XRD): To confirm the crystalline phase and structure of the this compound product.[12][13]

-

Thermogravimetric Analysis (TGA): To study the thermal decomposition of the hydrated this compound and confirm the number of water molecules of hydration.[14][15]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the nitrate groups and water molecules in the compound.[9][13]

-

Scanning Electron Microscopy (SEM): To analyze the morphology and particle size of the synthesized material.[9][15]

Relevance in Drug Development

Lanthanum(III) nitrate is not just a simple inorganic salt; it is a versatile tool for professionals in drug development and pharmaceutical sciences.

-

Catalyst in Organic Synthesis: It serves as an efficient and low-toxicity Lewis acid catalyst for various organic transformations, including the synthesis of α-amino nitriles and bis(indolyl)methanes, which are important scaffolds in medicinal chemistry.[1][3]

-

Precursor for Nanomaterials: this compound is a key starting material for producing lanthanum-based nanomaterials and metal-organic frameworks (MOFs).[1][2] These advanced materials are under investigation for applications in drug delivery and biomedical imaging, where controlled release and specific coordination properties are essential.[2]

References

- 1. The Role of this compound in Green Chemistry: The Future of Low-Toxic Catalysts [stanfordmaterials.com]

- 2. ProChem, Inc. This compound, 99.9% – High-Purity Solution for Catalysis & Optical Applications [prochemonline.com]

- 3. Lanthanum(III) nitrate 99.999 trace metals 10277-43-7 [sigmaaldrich.com]

- 4. Lanthanum(III) nitrate - Wikipedia [en.wikipedia.org]

- 5. brainly.com [brainly.com]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. benchchem.com [benchchem.com]

- 11. CN101698495B - Method for separating and purifying lanthanum oxide with strong acidic cation-exchange fiber column - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. journalijdr.com [journalijdr.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Lanthanum Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O), a critical process in the synthesis of lanthanum-based materials. This document details the decomposition pathway, intermediate compounds, and final products, supported by quantitative data and experimental methodologies.

Introduction

This compound hexahydrate is a common precursor for the preparation of lanthanum oxide (La₂O₃) and other lanthanum-containing functional materials used in catalysis, ceramics, and optics. The thermal decomposition of this hydrated salt is a complex process involving dehydration, hydrolysis, and the formation of various intermediate species before yielding the final oxide. A thorough understanding of this mechanism is essential for controlling the properties of the resulting materials.

The Thermal Decomposition Pathway

The thermal decomposition of this compound hexahydrate is a multi-step process that begins with melting and progresses through a series of dehydration and decomposition reactions. The process is endothermic, and the exact nature and stability of the intermediate compounds can be influenced by experimental conditions such as heating rate and atmospheric environment.

Upon heating, La(NO₃)₃·6H₂O first melts in its own water of crystallization at approximately 54-56°C.[1] This is followed by a series of mass loss events corresponding to the removal of water and the decomposition of the nitrate groups. The final product of the decomposition at high temperatures (above ~650°C) is hexagonal lanthanum oxide (La₂O₃).[2][3]

Two primary decomposition mechanisms have been proposed, which differ in the nature of the intermediate species.

Mechanism 1: Formation of Polynuclear Lanthanum Clusters

One proposed mechanism suggests that after the initial loss of water, the process involves internal hydrolysis and condensation, leading to the formation of intermediate clusters containing multiple lanthanum atoms.[1][3] This model posits that the decomposition cannot be described by the breakdown of a single La(NO₃)₃·6H₂O molecule, as the formation of La₂O₃ requires at least two lanthanum atoms.[1] The intermediate stages involve the release of water, nitric acid, nitrogen dioxide, and oxygen.[1][3]

Mechanism 2: Stepwise Dehydration and Formation of Oxynitrates and Hydroxynitrates

Another well-documented mechanism proposes a more stepwise dehydration process, leading to the formation of a crystalline monohydrate.[2] This is followed by the formation of lanthanum hydroxynitrate (La(OH)(NO₃)₂) and then lanthanum oxynitrate (LaO(NO₃)) as key intermediates before the final conversion to La₂O₃.[2]

Below is a logical diagram illustrating the proposed thermal decomposition pathways of this compound hexahydrate.

Figure 1: Proposed thermal decomposition pathways of La(NO₃)₃·6H₂O.

Quantitative Analysis of Thermal Decomposition

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to quantify the mass loss and thermal events associated with the decomposition of this compound hexahydrate. The following tables summarize the quantitative data from different studies.

Table 1: Thermal Decomposition Data (Mechanism 1) [1]

| Temperature Range (°C) | Mass Loss (%) | Gaseous Products Evolved | Corresponding Solid-State Transformation |

| 60 - 76 | 2.06 | H₂O | Initial dehydration |

| 76 - 389 | 24.1 | H₂O, HNO₃ | Formation of polynuclear lanthanum clusters |

| 389 - 504 | 30.0 | H₂O, HNO₃, NO₂, O₂ | Decomposition of intermediate clusters |

| 504 - 800 | 10.2 | H₂O, NO₂, O₂ | Final conversion to La₂O₃ |

| Total | 66.36 | Overall decomposition to La₂O₃ |

Table 2: Thermal Decomposition Data (Mechanism 2) [2]

| Peak Temperature (°C) | Proposed Intermediate/Product |

| 90, 105, 150, 175, 215 | Stepwise dehydration to La(NO₃)₃·H₂O |

| 410 | La(OH)(NO₃)₂ |

| 440 | LaO(NO₃) |

| 570 | Non-stoichiometric intermediate |

| 640 | La₂O₃ |

Experimental Protocols

The investigation of the thermal decomposition of this compound hexahydrate typically involves a suite of analytical techniques. A general experimental workflow is outlined below.

Figure 2: General experimental workflow for studying the thermal decomposition.

Thermogravimetric Analysis and Differential Scanning Calorimetry (TG-DSC)

Objective: To determine the temperature ranges of decomposition and the associated mass losses and thermal events (endothermic/exothermic).

Typical Protocol:

-

Instrument: A simultaneous TG-DSC instrument is used.

-

Sample Mass: A small amount of La(NO₃)₃·6H₂O (e.g., 7 mg) is placed in a crucible (e.g., platinum or alumina).[1]

-

Atmosphere: The experiment is typically conducted under a controlled atmosphere, such as a flow of inert gas (e.g., nitrogen at 60 mL/min) to prevent side reactions with air.[1]

-

Heating Program: The sample is heated from room temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 5°C/min).[1]

-

Data Collected: Mass loss as a function of temperature (TG curve) and differential heat flow as a function of temperature (DSC curve).

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid intermediates and the final product at different stages of decomposition.

Typical Protocol:

-

Samples of La(NO₃)₃·6H₂O are heated to specific temperatures corresponding to the observed mass loss steps in the TGA curve and then cooled down.

-

The resulting solid residues are analyzed using a powder X-ray diffractometer.

-

The obtained diffraction patterns are compared with standard diffraction data to identify the crystalline phases present.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the functional groups present in the solid residues and the evolved gaseous products.

Typical Protocol:

-

For solid analysis, the residues from different decomposition temperatures are mixed with KBr and pressed into pellets for analysis.

-

For evolved gas analysis, the outlet of the TG instrument is coupled to an FTIR spectrometer to continuously analyze the composition of the off-gas.

Conclusion

The thermal decomposition of this compound hexahydrate is a complex process that is fundamental to the synthesis of lanthanum-based materials. While the general pathway involving dehydration and nitrate decomposition to form lanthanum oxide is well-established, the precise nature of the intermediate compounds remains a subject of investigation, with evidence supporting both polynuclear cluster formation and the stepwise formation of hydroxynitrate and oxynitrate species. The choice of experimental conditions, particularly the heating rate and atmosphere, can significantly influence the decomposition mechanism and the properties of the final lanthanum oxide product. Researchers and drug development professionals utilizing lanthanum-based materials should consider these decomposition pathways to optimize their synthesis processes.

References

A Technical Guide to the Crystal Structure and Coordination Chemistry of Lanthanum Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure and coordination chemistry of lanthanum nitrate, with a focus on its hydrated form, La(NO₃)₃·6H₂O. The information presented is intended to support research and development activities where the specific coordination environment and structural properties of lanthanum compounds are of interest.

Crystal Structure of this compound Hexahydrate

The most well-characterized hydrated form of this compound is the hexahydrate, which has been determined by single-crystal X-ray diffraction to be [La(NO₃)₃(H₂O)₅]·H₂O. The compound crystallizes in the triclinic space group P-1. The crystal structure reveals a complex coordination environment around the central lanthanum(III) ion.

Crystallographic Data

The following table summarizes the key crystallographic data for this compound hexahydrate.

| Parameter | Value[1] |

| Chemical Formula | [La(NO₃)₃(H₂O)₅]·H₂O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.933(5) |

| b (Å) | 10.723(4) |

| c (Å) | 6.664(2) |

| α (°) | 78.86(3) |

| β (°) | 77.92(4) |

| γ (°) | 87.93(4) |

| Z | 2 |

Coordination Chemistry

The coordination chemistry of the lanthanum(III) ion in this compound hexahydrate is characterized by a high coordination number and the involvement of both nitrate and water ligands in the primary coordination sphere.

Coordination Environment of the Lanthanum(III) Ion

The lanthanum atom is 11-coordinate, bonded to five water molecules and three bidentate nitrate groups.[1] The nitrate ions act as chelating ligands, with two oxygen atoms from each nitrate group coordinating to the lanthanum center. The sixth water molecule is not directly coordinated to the metal ion but is present in the crystal lattice as a water of hydration, participating in a network of hydrogen bonds.[1]

The coordination of the nitrate ions can be either monodentate or bidentate, depending on the surrounding chemical environment. In the case of the hexahydrate crystal structure, all three nitrate ligands are bidentate.

Bond Lengths

The table below provides the range of bond distances between the lanthanum ion and the oxygen atoms of the coordinated nitrate and water ligands.

| Bond | Distance Range (Å)[1] |

| La-O(nitrate) | 2.617 - 2.875 |

| La-O(water) | 2.526 - 2.668 |

The variation in bond lengths reflects the different bonding interactions and steric constraints within the coordination polyhedron.

Experimental Protocols

Synthesis of this compound Hexahydrate

A common and straightforward method for the synthesis of this compound hexahydrate involves the reaction of lanthanum oxide with nitric acid.[2]

Materials:

-

Lanthanum(III) oxide (La₂O₃)

-

Concentrated nitric acid (HNO₃)

-

Deionized water

Procedure:

-

Carefully add a stoichiometric amount of concentrated nitric acid to a suspension of lanthanum(III) oxide in deionized water with constant stirring. The reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment.

-

The reaction mixture is gently heated to ensure the complete dissolution of the lanthanum oxide.

-

The resulting clear solution of this compound is then filtered to remove any insoluble impurities.

-

The filtrate is concentrated by slow evaporation of the solvent at a controlled temperature.

-

Crystals of this compound hexahydrate will form upon cooling the concentrated solution.

-

The crystals are collected by filtration, washed with a small amount of cold deionized water, and dried in a desiccator.

Single Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals suitable for X-ray diffraction requires a carefully controlled crystallization process. Slow evaporation of a saturated solution is a widely used technique.

Procedure:

-

Prepare a saturated solution of this compound hexahydrate in deionized water at a slightly elevated temperature.

-

Filter the solution while warm to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Transfer the clear, saturated solution to a clean crystallizing dish.

-

Cover the dish with a watch glass or perforated parafilm to allow for slow evaporation of the solvent.

-

Place the crystallizing dish in a location free from vibrations and significant temperature fluctuations.

-

Monitor the dish over several days to weeks for the growth of well-formed, transparent single crystals.

Relevance to Researchers and Drug Development Professionals

The coordination chemistry of lanthanum is of significant interest in the field of drug development and biological research due to the ability of the La³⁺ ion to interact with biological molecules and influence signaling pathways.

This compound and Cellular Signaling

Lanthanum ions are known to act as antagonists of calcium channels, thereby affecting a multitude of calcium-dependent signaling pathways. Furthermore, recent studies have indicated that this compound can influence other signaling cascades. For instance, this compound has been shown to inhibit adipogenesis in 3T3-L1 preadipocytes, a process that involves the Wnt/β-catenin signaling pathway.

The diagram below illustrates the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway, which is a critical pathway in cellular development and disease.

This guide provides a foundational understanding of the structural and coordination chemistry of this compound. This knowledge is crucial for designing and interpreting experiments in materials science, catalysis, and particularly in the context of its biological effects and potential therapeutic applications.

References

A Technical Guide to the Solubility of Lanthanum Nitrate in Non-Aqueous Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lanthanum nitrate, primarily in its hexahydrate form (La(NO₃)₃·6H₂O), in a range of non-aqueous organic solvents. Understanding the solubility of this compound is critical for its application in various fields, including catalysis, materials science, and pharmaceutical development, where non-aqueous media are often employed. This document compiles quantitative solubility data, details experimental methodologies for its determination, and presents a visual workflow for solubility experiments.

Quantitative Solubility Data

The solubility of this compound hexahydrate varies significantly with the nature of the organic solvent. Generally, it exhibits appreciable solubility in oxygenated organic solvents.[1] The following tables summarize the quantitative solubility data of this compound hexahydrate in various non-aqueous organic solvents.

Table 1: Solubility of Lanthanum (III) Nitrate Hexahydrate in Alcohols

| Solvent | Molecular Formula | Solubility ( g/100g of solution) |

| Methanol | CH₃OH | 54.32 |

| Ethanol | C₂H₅OH | 12.15 |

| 1-Propanol | C₃H₇OH | 1.83 |

| 2-Propanol | C₃H₇OH | 0.94 |

| 1-Butanol | C₄H₉OH | 1.34 |

| 2-Butanol | C₄H₉OH | 0.61 |

| Isobutyl alcohol | C₄H₉OH | 0.53 |

| tert-Butyl alcohol | C₄H₉OH | 0.99 |

| 1-Pentanol | C₅H₁₁OH | 0.66 |

| 2-Pentanol | C₅H₁₁OH | 0.43 |

| 3-Pentanol | C₅H₁₁OH | 0.35 |

| Isoamyl alcohol | C₅H₁₁OH | 0.41 |

| tert-Amyl alcohol | C₅H₁₁OH | 0.46 |

| 1-Hexanol | C₆H₁₃OH | 0.44 |

| Cyclohexanol | C₆H₁₁OH | 0.40 |

| 1-Heptanol | C₇H₁₅OH | 0.32 |

| 1-Octanol | C₈H₁₇OH | 0.24 |

| 2-Ethyl-1-hexanol | C₈H₁₇OH | 0.23 |

| Benzyl alcohol | C₇H₈O | 1.25 |

| Ethylene glycol | C₂H₆O₂ | 14.56 |

| Diethylene glycol | C₄H₁₀O₃ | 23.41 |

| Triethylene glycol | C₆H₁₄O₄ | 25.12 |

| Propylene glycol | C₃H₈O₂ | 4.88 |

| Glycerol | C₃H₈O₃ | 8.54 |

| 2-Methoxyethanol | C₃H₈O₂ | 35.78 |

| 2-Ethoxyethanol | C₄H₁₀O₂ | 24.65 |

| 2-Butoxyethanol | C₆H₁₄O₂ | 6.75 |

Table 2: Solubility of Lanthanum (III) Nitrate Hexahydrate in Esters, Ketones, and Ethers

| Solvent | Molecular Formula | Solubility ( g/100g of solution) |

| Esters | ||

| Ethyl acetate | C₄H₈O₂ | 1.36 |

| n-Butyl acetate | C₆H₁₂O₂ | 0.65 |

| Amyl acetate | C₇H₁₄O₂ | 0.45 |

| Methyl benzoate | C₈H₈O₂ | 0.51 |

| Ketones | ||

| Acetone | C₃H₆O | 6.12 |

| Methyl ethyl ketone | C₄H₈O | 2.54 |

| Methyl isobutyl ketone | C₆H₁₂O | 0.89 |

| Cyclohexanone | C₆H₁₀O | 1.23 |

| Ethers | ||

| Diethyl ether | C₄H₁₀O | 0.01 |

| Dioxane | C₄H₈O₂ | 0.15 |

| Tetrahydrofuran | C₄H₈O | 1.11 |

Table 3: Solubility of Lanthanum (III) Nitrate Hexahydrate in Miscellaneous Organic Solvents

| Solvent | Molecular Formula | Solubility ( g/100g of solution) |

| Acetonitrile | C₂H₃N | 1.89 |

| Nitromethane | CH₃NO₂ | 2.15 |

| Pyridine | C₅H₅N | 1.76 |

| Formamide | CH₃NO | 15.67 |

It is important to note that this compound is also soluble in ethanol and acetone.[2][3][4][5][6]

Experimental Protocols for Solubility Determination

The following section details a common methodology for determining the solubility of this compound in non-aqueous organic solvents. The procedure described is a gravimetric method, which is a reliable and widely used technique for solubility measurements.

2.1 Materials and Apparatus

-

Solute: Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O) of high purity.

-

Solvents: Anhydrous organic solvents of analytical grade.

-

Apparatus:

-

Constant temperature bath capable of maintaining a stable temperature (e.g., 25 ± 0.1 °C).

-

Borosilicate glass-stoppered bottles or flasks.

-

Mechanical shaker or magnetic stirrer.

-

Centrifuge.

-

Sintered-glass funnels or filtration apparatus.

-

Drying oven.

-

Analytical balance.

-

Porcelain crucibles.

-

Muffle furnace.

-

2.2 Experimental Procedure

-

Sample Preparation: An excess amount of finely powdered this compound hexahydrate is added to a known volume or weight of the organic solvent in a glass-stoppered bottle.

-

Equilibration: The bottles are securely sealed and placed in a constant temperature bath. The mixtures are agitated continuously using a mechanical shaker or stirrer for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration can vary depending on the solvent and should be determined experimentally.

-

Phase Separation: After equilibration, the agitation is stopped, and the solid and liquid phases are allowed to separate. To ensure complete separation of the solid phase, the samples can be centrifuged.

-

Sample Withdrawal and Analysis: A known weight of the clear, saturated supernatant is carefully withdrawn using a pipette.

-

Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed porcelain crucible. The solvent is then evaporated gently on a hot plate or in a drying oven at a temperature below the decomposition point of the solvated salt.

-

Gravimetric Analysis:

-

The crucible containing the residue is placed in a muffle furnace.

-

The temperature is gradually increased to a high temperature (e.g., 800-900 °C) to decompose the this compound to lanthanum oxide (La₂O₃).

-

The crucible is heated at this temperature until a constant weight is achieved.

-

After cooling in a desiccator, the crucible and its contents are weighed.

-

-

Calculation of Solubility: The weight of the lanthanum oxide is used to calculate the original weight of this compound in the aliquot of the saturated solution. The solubility is then expressed as grams of solute per 100 grams of solution or solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

-

Solvent Polarity and Donor Ability: Oxygenated solvents with good electron-donating capabilities (e.g., alcohols, glycols) tend to be better solvents for this compound.[1] The oxygen atoms in these solvents can coordinate with the lanthanum ion, facilitating the dissolution of the salt.

-

Steric Hindrance: Within a homologous series of solvents, solubility tends to decrease as the alkyl chain length increases. This is due to increased steric hindrance around the coordinating functional group, which can impede effective solvation of the lanthanum ion.

-

Temperature: While not extensively documented in the compiled data for all solvents, the solubility of most salts, including this compound, is expected to increase with temperature.

-

Water Content: The presence of even small amounts of water can significantly affect the solubility of this compound in organic solvents, as it is highly hygroscopic.[7] Water can co-solvate the lanthanum ion and alter the properties of the organic solvent.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in a variety of non-aqueous organic solvents, presenting quantitative data in a structured format. The experimental protocol for determining solubility has been outlined, offering a practical methodology for researchers. The provided workflow diagram visually summarizes the key steps in this process. A fundamental understanding of the factors influencing solubility will aid in the selection of appropriate solvent systems for applications involving this compound in non-aqueous media. For professionals in drug development and materials science, this information is crucial for formulation, synthesis, and process optimization.

References

- 1. Investigation of water-dimethylformamide solutions of lanthanum(III) by /sup 139/La NMR (Journal Article) | OSTI.GOV [osti.gov]

- 2. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 3. This compound hexahydrate | H12LaN3O15 | CID 16211478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aemree.com [aemree.com]

- 5. Developing Lanthanide-Nitrate Cluster Chemistry toward Rare Earth Separations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lanthanum(III) nitrate hexahydrate, 98+% | Fisher Scientific [fishersci.ca]

- 7. solubilityofthings.com [solubilityofthings.com]

Hydrolysis of lanthanum nitrate in aqueous solutions

An In-depth Technical Guide to the Hydrolysis of Lanthanum Nitrate in Aqueous Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lanthanum (III) nitrate (La(NO₃)₃) is a highly water-soluble inorganic salt that serves as a critical precursor in numerous advanced applications.[1] It is fundamental to the synthesis of petroleum cracking catalysts, advanced ceramics, phosphors, and materials for water treatment, owing to lanthanum's ability to bind with phosphates.[1][2][3] In aqueous environments, the chemical behavior of this compound is dominated by the hydrolysis of the trivalent lanthanum ion (La³⁺). This process, where the hydrated metal ion reacts with water to form various hydroxo complexes and ultimately precipitates as lanthanum hydroxide, is highly sensitive to solution conditions.[4]

A thorough understanding of the hydrolysis pathway, the speciation of lanthanum, and the factors influencing these phenomena is paramount for controlling the synthesis of lanthanum-based materials with desired morphologies, purities, and properties.[5][6] This guide provides a comprehensive technical overview of the hydrolysis of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the core chemical processes.

Fundamentals of Lanthanum Hydrolysis

The hydrolysis of this compound is a multi-step process that begins with the dissolution and hydration of the La³⁺ ion and proceeds through the formation of various soluble and insoluble species.

Hydration of the Lanthanum Ion

In an aqueous solution, the trivalent lanthanum ion does not exist freely. Instead, it is coordinated by water molecules to form a hydrated aqua ion. Computational and spectroscopic studies have shown that the La³⁺ ion is typically hydrated by nine water molecules, forming the complex [La(H₂O)₉]³⁺.[7][8]

Stepwise Hydrolysis Reactions

The hydrated lanthanum ion, [La(H₂O)₉]³⁺, acts as a weak acid, capable of donating protons to surrounding water molecules in a pH-dependent manner. This leads to the formation of a series of monomeric and polynuclear hydroxo complexes.[9][10]

The initial hydrolysis step involves the formation of the monohydroxo complex, [La(OH)]²⁺: La³⁺(aq) + H₂O ⇌ [La(OH)]²⁺ + H⁺ [10][11]

As the pH increases, further hydrolysis can occur, leading to the formation of species such as [La(OH)₂]⁺ and polynuclear complexes like [La₂(OH)₂]⁴⁺.[9][11] At higher concentrations and pH values, more complex, stable polynuclear clusters can form, such as the dicationic hexamer [La₆(μ₆-O)(μ₃-OH)₈(NO₃)₆(H₂O)₁₂]²⁺.[12]

Precipitation of Lanthanum Hydroxide

With a sufficient increase in pH (typically by adding a base like ammonia or sodium hydroxide), the hydrolysis process culminates in the precipitation of a gel-like solid, lanthanum hydroxide (La(OH)₃).[13] This process is a common method for synthesizing lanthanum hydroxide and, subsequently, lanthanum oxide via calcination.[5][13][14] The overall precipitation reaction can be represented as: La(NO₃)₃(aq) + 3 OH⁻(aq) → La(OH)₃(s) + 3 NO₃⁻(aq)

The resulting precipitate is typically hexagonal La(OH)₃, which upon heating, decomposes in a two-step process through lanthanum oxyhydroxide (LaOOH) to finally yield lanthanum oxide (La₂O₃).[14]

Factors Influencing Hydrolysis

The extent of hydrolysis and the distribution of lanthanum species are primarily controlled by three key parameters: pH, concentration, and temperature.

-

pH: This is the most critical factor governing hydrolysis. In strongly acidic solutions (pH < 6), the non-hydrolyzed aqua ion [La(H₂O)₉]³⁺ is the dominant species. As the pH rises into the range of 6.5 to 8, hydrolysis becomes significant, leading to the formation of hydroxo complexes.[10] The precipitation of La(OH)₃ generally commences at a pH of approximately 6.5–7.[12] Studies have shown that the composition of the final hydrolysis products changes with pH; for instance, to obtain products with minimal admixture ions, a synthesis pH greater than 10 is recommended.[15]

-

Concentration: The concentration of this compound in the solution influences the equilibrium between monomeric and polynuclear species. Higher concentrations of La³⁺ tend to favor the formation of polynuclear hydroxo complexes.[10]

-

Temperature: An increase in temperature generally promotes hydrolysis. The thermal decomposition of solid this compound hexahydrate (La(NO₃)₃·6H₂O) is a complex process that involves an internal hydrolysis reaction, where the salt is hydrolyzed by its own water of crystallization upon melting.[16][17] This process leads to the formation of intermediate clusters containing O-La-OH groups before further decomposition into oxynitrates and finally lanthanum oxide.[16][17][18]

Quantitative Data on Lanthanum Hydrolysis

The speciation of lanthanum in aqueous solution can be quantitatively described by hydrolysis constants. These constants are essential for modeling and predicting the behavior of lanthanum in various chemical systems.

Table 1: Hydrolysis Constants for Lanthanum(III) at 25 °C

| Hydrolysis Reaction | Equilibrium Constant | Value | Ionic Strength | Reference |

|---|---|---|---|---|

| La³⁺ + H₂O ⇌ La(OH)²⁺ + H⁺ | log *K₁ | -8.5 | 0 M | [11] |

| La³⁺ + H₂O ⇌ La(OH)²⁺ + H⁺ | log *K₁ | -8.89 ± 0.10 | 0 M | [11] |

| La³⁺ + H₂O ⇌ La(OH)²⁺ + H⁺ | pK_h | 8.53 | 0.1 M KNO₃ | [9] |

| La³⁺ + 3H₂O ⇌ La(OH)₃ + 3H⁺ | pK_so | 26.56 | 0.1 M KNO₃ | [9] |

| 2La³⁺ + 2H₂O ⇌ La₂(OH)₂⁴⁺ + 2H⁺ | log *β₂ | ≤ -17.5 | 0 M | [11] |

| La³⁺ + OH⁻ ⇌ La(OH)²⁺ | log β | -8.52 ± 0.46 | [9] |

| La³⁺ + 3OH⁻ ⇌ La(OH)₃ | log β | -26.84 ± 0.48 | |[9] |

Table 2: Predominant Lanthanum Species in Aqueous Solution as a Function of pH

| pH Range | Dominant Lanthanum Species | Description |

|---|---|---|

| < 6.0 | [La(H₂O)₉]³⁺ | The fully hydrated, non-hydrolyzed lanthanum aqua ion is the major species in acidic conditions.[10] |

| 6.5 - 8.0 | [La(OH)]²⁺, [La₂(OH)₂]⁴⁺, other polynuclear species | As pH increases, hydrolysis begins, forming monomeric and polynuclear hydroxo complexes in equilibrium.[9][10][11] |

| > 8.0 | La(OH)₃ (solid precipitate) | Above this pH, extensive hydrolysis leads to the precipitation of insoluble lanthanum hydroxide.[12][13] |

Visualizing the Hydrolysis Process and Analysis

Diagrams created using Graphviz provide a clear visual representation of the chemical pathways and experimental workflows involved in studying this compound hydrolysis.

Experimental Protocols for Characterization

Several analytical techniques are employed to study the hydrolysis of this compound and characterize the resulting species.

Potentiometric Titration

This is a primary method for determining hydrolysis constants.[9][10]

-

Objective: To measure the change in pH of a this compound solution upon the addition of a strong base, allowing for the calculation of equilibrium constants for hydrolysis reactions.

-

Methodology:

-

Preparation: Prepare a thermostatted reaction vessel containing a known volume and concentration of La(NO₃)₃ solution (e.g., 10⁻³ mol dm⁻³). Maintain a constant ionic strength using a background electrolyte like NaClO₄ or KNO₃ (e.g., 0.1 M).[9][10] Purge the solution with an inert gas (e.g., argon) to eliminate interference from atmospheric CO₂.

-

Titration: Calibrate a pH electrode and immerse it in the solution. Titrate the solution by making successive additions of a carbonate-free standardized strong base solution (e.g., 0.1 M NaOH) using a precision burette.

-

Data Collection: Record the pH value and the volume of titrant added after each step, allowing the system to equilibrate.

-

Analysis: Plot the pH versus the volume of base added to generate a titration curve. This data can be processed with computer programs like HYPERQUAD to refine a speciation model and calculate the stability constants (β) for the various hydroxo complexes formed.[9]

-

Spectroscopic Methods

Techniques like Raman and UV-Vis spectroscopy can provide direct information about the coordination environment of the La³⁺ ion.

-

Objective: To identify and quantify different lanthanum species present in the solution.

-

Methodology:

-

Sample Preparation: Prepare a series of La(NO₃)₃ solutions at different concentrations and pH values, buffered if necessary.

-

Data Acquisition: For Raman spectroscopy, acquire spectra for each solution. The appearance of new vibrational bands can indicate the formation of La-O-H bonds in hydroxo complexes or changes in the coordination sphere.[8] For UV-Vis spectroscopy, changes in the absorption spectra, particularly for lanthanides with f-f transitions, can indicate changes in the local chemical environment.[19]

-

Analysis: Deconvolute the spectra to identify peaks corresponding to different species (e.g., [La(H₂O)₉]³⁺, [La(OH)]²⁺). The intensity of these peaks can be correlated with the concentration of each species to determine equilibrium constants.

-

Thermal Analysis (TGA/DTA)

Thermal analysis is used to study the decomposition of the solid hydrate, which involves hydrolysis and the formation of intermediates.[14][17]

-

Objective: To understand the thermal stability and decomposition pathway of La(NO₃)₃·6H₂O.

-

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of La(NO₃)₃·6H₂O into the crucible of a thermogravimetric analyzer (TGA) coupled with differential thermal analysis (DTA).

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., air or nitrogen).

-

Data Collection: The TGA records the mass of the sample as a function of temperature, while the DTA records the temperature difference between the sample and a reference, indicating endothermic or exothermic events.

-

Analysis: The resulting TGA curve shows distinct mass loss steps corresponding to dehydration, internal hydrolysis, and the release of nitrogen oxides.[16][20] The DTA curve helps identify the temperatures at which these transitions occur. This data is used to propose a mechanism for the thermal decomposition into La₂O₃.[16][17]

-

Conclusion

The hydrolysis of this compound in aqueous solutions is a complex but predictable process governed by fundamental principles of coordination and acid-base chemistry. The speciation of lanthanum is critically dependent on solution pH, concentration, and temperature, progressing from the hydrated [La(H₂O)₉]³⁺ ion in acidic media to various hydroxo complexes and ultimately to the precipitation of La(OH)₃ under basic conditions. A quantitative understanding of the hydrolysis constants and influencing factors, elucidated through experimental techniques like potentiometric titration and spectroscopy, is essential for professionals in materials science and drug development. This knowledge enables precise control over the synthesis of lanthanum-based materials, ensuring the desired chemical composition, purity, and functionality for a wide range of advanced applications.

References

- 1. americanelements.com [americanelements.com]

- 2. Lanthanum(III) nitrate hexahydrate | 10277-43-7 [chemicalbook.com]

- 3. The Role of this compound in Green Chemistry: The Future of Low-Toxic Catalysts [stanfordmaterials.com]

- 4. Lanthanum(III) nitrate (10099-59-9) for sale [vulcanchem.com]

- 5. Lanthanum(III) nitrate hexahydrate | 10277-43-7 | Benchchem [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Physicochemical study of the hydrolysis of Rare-Earth elements (III) and thorium (IV) [comptes-rendus.academie-sciences.fr]

- 11. cost-nectar.eu [cost-nectar.eu]

- 12. Developing Lanthanide-Nitrate Cluster Chemistry toward Rare Earth Separations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lanthanum hydroxide - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Influence of pH and Synthesis Duration on the Composition and Thermal Behavior of Hydrolysis Products of this compound | Scientific.Net [scientific.net]

- 16. journalijdr.com [journalijdr.com]

- 17. Thermal decomposition of this compound hexahydrate La(NO3)3∙6H2O | International Journal of Development Research (IJDR) [journalijdr.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solution Chemistry and Speciation of Lanthanum Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solution chemistry of lanthanum nitrate, focusing on its speciation, hydrolysis, and complex formation. The information is curated for researchers, scientists, and professionals in drug development who utilize lanthanum compounds in their work.

Core Concepts in this compound Solution Chemistry

Lanthanum(III) nitrate, with the general formula La(NO₃)₃·xH₂O, is a highly soluble salt that dissociates in aqueous solution to form the hydrated lanthanum ion, [La(H₂O)ₙ]³⁺, and nitrate ions, NO₃⁻. The chemistry of this solution is governed by several key equilibria, including hydration, hydrolysis, and the formation of inner-sphere and outer-sphere complexes with nitrate and other available ligands.

Hydration and Coordination

In dilute aqueous solutions, the lanthanum(III) ion is primarily present as a hydrated aqua ion.[1] Experimental evidence from Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy indicates that the La³⁺ ion has a hydration number of approximately 9 in aqueous solutions at room temperature.[2] The hydrated lanthanum ion, [La(H₂O)₉]³⁺, adopts a tricapped trigonal prism geometry.[3][4] The mean La-O bond distance in the hydrated ion has been determined by EXAFS to be around 2.54 Å.[4]

Hydrolysis and Polynuclear Species Formation

The hydrated lanthanum ion, [La(H₂O)₉]³⁺, is subject to hydrolysis, a reaction in which a coordinated water molecule acts as a Brønsted acid, releasing a proton and forming hydroxo complexes. This process is pH-dependent, with the formation of species such as [La(OH)]²⁺ and insoluble La(OH)₃ at higher pH values.

The hydrolysis of lanthanum is a complex process that can lead to the formation of polynuclear species. For instance, at elevated temperatures, intermediate clusters containing O-La-OH groups can form.[5][6] Studies on the thermal decomposition of this compound hexahydrate suggest the formation of stable hexalanthanum clusters.[5][6] The formation of these polynuclear hydroxo complexes is a critical consideration in applications where the pH of the this compound solution is adjusted.

Speciation with Nitrate Ions

With increasing concentration of this compound or the addition of other nitrate salts, the nitrate ions can replace water molecules in the inner coordination sphere of the lanthanum ion to form nitrato complexes. Both monodentate and bidentate coordination of the nitrate ligand have been observed.[1][7] Raman spectroscopy studies have provided evidence for the formation of lanthanum(III)-nitrate complexes in aqueous solutions.[8] The formation of these complexes is influenced by the concentration of both the lanthanum and nitrate ions in the solution.

Quantitative Data on this compound Speciation

The following tables summarize key quantitative data related to the speciation of lanthanum in aqueous nitrate solutions.

Table 1: Hydrolysis Constants of Lanthanum(III)

| Hydrolytic Species | log₁₀β at 25°C | Ionic Strength | Reference |

| [La(OH)]²⁺ | -8.52 ± 0.46 | 0.1 M KNO₃ | [9] |

| La(OH)₃ | -26.84 ± 0.48 | 0.1 M KNO₃ | [9] |

| [La(OH)]²⁺ | -8.5 | Infinite dilution | [10] |

| [La₂(OH)₂]⁴⁺ | ≤ -17.5 | Infinite dilution | [10] |

| [La₃(OH)₅]⁴⁺ | ≤ -38.3 | Infinite dilution | [10] |

| La(OH)₃(s) + 3H⁺ ⇌ La³⁺ + 3H₂O | 20.3 | Infinite dilution | [10] |

Table 2: Structural Parameters of Hydrated Lanthanum(III) Ion

| Parameter | Value | Method | Reference |

| Coordination Number (CN) | ~9 | EXAFS | [2] |

| Coordination Geometry | Tricapped Trigonal Prism | EXAFS, Crystallography | [3][4] |

| Mean La-O Bond Distance | 2.542 Å | EXAFS | [4] |

| Mean La-O Bond Distance | 2.538 Å | EXAFS | [4] |

Experimental Protocols for Studying this compound Solutions

A variety of analytical techniques are employed to characterize the speciation of this compound in solution.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

EXAFS is a powerful technique for determining the local atomic structure around a specific element.

-

Sample Preparation : Aqueous solutions of this compound are prepared at the desired concentration. For solid-state comparison, crystalline lanthanum salts like trifluoromethanesulfonates can be used.[3]

-

Data Acquisition : La L₃-edge (at 5483 eV) or K-edge XAFS spectra are collected in fluorescence or transmission mode.[2] For studies under specific conditions like high temperature and pressure, a modified hydrothermal diamond anvil cell can be used.[2]

-

Data Analysis : The raw EXAFS data (χ(k)) is Fourier transformed to obtain a radial distribution function, which provides information on the distances to neighboring atoms. The data is then fitted to theoretical models (e.g., using software like FEFF) to determine coordination numbers and bond distances.[2][11][12]

Raman Spectroscopy

Raman spectroscopy provides information on the vibrational modes of molecules and ions in solution, which can be used to identify different species and their interactions.

-

Sample Preparation : this compound solutions are prepared over a broad concentration range (e.g., 0.121 – 1.844 mol L⁻¹).[13]

-

Data Acquisition : Raman spectra are recorded using a laser excitation source (e.g., 6328-Å He-Ne laser).[8] A multipass reflecting cell can be used to enhance the signal.[8]

-

Data Analysis : The positions and intensities of Raman bands are analyzed. For instance, the symmetric stretching mode of the nitrate ion (ν₁) can be monitored to study ion pairing.[13] The appearance of new bands can indicate the formation of inner-sphere complexes.

Potentiometric and Conductometric Titrations

These techniques are used to determine hydrolysis constants and study ion association.

-

Potentiometric Titration : A solution of this compound is titrated with a standard base (e.g., NaOH) while monitoring the pH. The resulting titration curve can be analyzed to calculate the hydrolysis constants of the lanthanum ion.[9]

-

Conductometric Titration : The electrical conductivity of a this compound solution is measured as a titrant is added. Changes in conductivity can provide information about the formation of different ionic species and their mobilities.[14]

Visualizations of Workflows and Relationships

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the study and application of this compound.

Applications in Research and Drug Development

The unique chemical properties of lanthanum ions make them valuable in various research and development applications.

Catalysis in Organic Synthesis

This compound has emerged as a low-toxicity, environmentally friendly catalyst for a range of organic reactions.[15] It is effective in promoting the synthesis of α-amino nitriles and in acylation reactions of alcohols, phenols, and amines.[15] Its catalytic activity is attributed to the Lewis acidity of the La³⁺ ion, which can activate substrates.

Precursor for Nanomaterials

This compound serves as a precursor for the synthesis of various lanthanum-based nanomaterials, such as lanthanum oxide (La₂O₃) nanorods and perovskite-type oxides.[16] These materials have applications in electronics, catalysis, and energy storage.[15][16]

Biological and Pharmaceutical Research

The similarity of the ionic radius and coordination chemistry of La³⁺ to that of Ca²⁺ has spurred research into its biological effects and therapeutic applications.[17] Lanthanum compounds, such as lanthanum carbonate, are used as phosphate binders in the treatment of hyperphosphatemia.[17] Understanding the speciation of lanthanum in biological media is crucial for elucidating its mechanism of action and potential toxicity. This compound has also been investigated for its effects on cellular processes.[18]

Conclusion

The solution chemistry of this compound is multifaceted, involving a dynamic interplay of hydration, hydrolysis, and complexation. A thorough understanding of these processes, supported by robust experimental techniques, is essential for its effective application in research, catalysis, and drug development. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for scientists and researchers working with this versatile compound.

References

- 1. Physicochemical Characterization and Antimicrobial Properties of Lanthanide Nitrates in Dilute Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aps.anl.gov [aps.anl.gov]

- 3. Hydration of lanthanoid(III) ions in aqueous solution and crystalline hydrates studied by EXAFS spectroscopy and crystallography: the myth of the "gadolinium break" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journalijdr.com [journalijdr.com]

- 6. Thermal decomposition of this compound hexahydrate La(NO3)3∙6H2O | International Journal of Development Research (IJDR) [journalijdr.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. cost-nectar.eu [cost-nectar.eu]

- 11. Exploring the Dynamic Coordination Sphere of Lanthanide Aqua Ions: Insights from r2SCAN-3c Composite-DFT Born–Oppenheimer Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Neutralized lanthanum solution: a largely noncolloidal ultrastructural tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Role of this compound in Green Chemistry: The Future of Low-Toxic Catalysts [stanfordmaterials.com]

- 16. ProChem, Inc. This compound, 99.9% – High-Purity Solution for Catalysis & Optical Applications [prochemonline.com]

- 17. The therapeutic application of lanthanides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

A Technical Guide to the Physical and Chemical Properties of Anhydrous Lanthanum Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of anhydrous lanthanum nitrate, La(NO₃)₃. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental protocols, and the compound's interaction with biological signaling pathways.

Physical Properties

Anhydrous this compound is a white, crystalline solid that is highly hygroscopic, readily absorbing moisture from the air. Due to its hygroscopic nature, much of the readily available data pertains to its hydrated form, this compound hexahydrate, La(NO₃)₃·6H₂O. It is crucial to distinguish between the anhydrous and hydrated forms when considering physical properties. The anhydrous form is soluble in water, ethanol, and acetone.[1]

Table 1: Quantitative Physical Properties of this compound

| Property | Anhydrous La(NO₃)₃ | Hydrated La(NO₃)₃·6H₂O |

| Molecular Formula | La(NO₃)₃[2] | La(NO₃)₃·6H₂O[3] |

| Molar Mass | 324.92 g/mol [2] | 433.01 g/mol [4] |

| Appearance | White crystalline solid | White crystalline solid[4] |

| Melting Point | Decomposes (see below) | 40°C or 65-68°C[1][3][4] |

| Boiling Point | Decomposes | 126°C (with decomposition)[3] |

| Decomposition Temp. | Onset ~300-350°C; Final >600°C[5] | Begins after melting[6] |

| Water Solubility | High | 1580 g/L (25°C)[1] |

| Other Solubilities | Soluble in ethanol and acetone[1] | Soluble in ethanol and acetone[1] |

Note: The melting and boiling points cited for the hydrated form often coincide with the onset of dehydration and decomposition.

Crystal Structure

Chemical Properties

Anhydrous this compound is a strong oxidizing agent and requires careful handling. Its chemical behavior is dominated by its reactivity and thermal instability.

Reactivity and Stability

-

Oxidizing Agent : As a nitrate salt, it is a strong oxidizer and may intensify fire or cause a fire upon contact with combustible materials.

-

Hygroscopicity : It readily absorbs moisture from the atmosphere to form hydrates. This is a critical consideration for storage and handling.

-

Stability : The material is stable under normal, dry storage conditions.[6]

-

Incompatibilities : It is incompatible with strong reducing agents, strong acids, and combustible organic materials.

Table 2: Chemical Hazards and Reactivity of this compound

| Category | Information |

| GHS Hazard Statements | H272: May intensify fire; oxidizer. H318: Causes serious eye damage. H410: Very toxic to aquatic life with long lasting effects. |

| Primary Incompatibilities | Combustible materials, reducing agents, strong acids, organic substances. |

| Hazardous Decomp. Products | Nitrogen oxides (NOx), Lanthanum oxides (La₂O₃). |

Thermal Decomposition

The thermal decomposition of this compound is a multi-stage process. Studies using thermogravimetric analysis (TGA) show that the anhydrous salt is stable up to around 300°C.[5] The decomposition pathway involves the formation of intermediate oxynitrate species before yielding the final product, lanthanum oxide (La₂O₃).[5][8]

The general decomposition pathway can be summarized as: La(NO₃)₃ → LaONO₃ → La₂O₃

The process is complex and can be influenced by the atmosphere (air, nitrogen, or reducing).[5] For instance, in a reducing atmosphere (H₂/Ar), decomposition completes at a lower temperature (~550°C) compared to in air or nitrogen (>600°C).[5]

Experimental Protocols

Synthesis of Anhydrous this compound

A common laboratory method involves the reaction of lanthanum oxide with nitric acid, followed by careful dehydration of the resulting hydrated salt.[9][10]

Protocol:

-

Reaction: Slowly add a stoichiometric amount of concentrated nitric acid (HNO₃) to a suspension of lanthanum oxide (La₂O₃) in deionized water with stirring. The reaction is exothermic and should be controlled.

-

La₂O₃ + 6 HNO₃ → 2 La(NO₃)₃ + 3 H₂O

-

-

Dissolution: Gently heat the mixture until a clear solution of this compound is obtained.[10]

-

Crystallization: Evaporate the water to obtain crystals of this compound hexahydrate (La(NO₃)₃·6H₂O).

-

Dehydration: To obtain the anhydrous form, heat the hydrated salt under a flow of inert gas (e.g., argon or nitrogen) at approximately 200°C for several hours until a constant weight is achieved.[7]

Thermal Analysis (TGA)

Thermogravimetric Analysis (TGA) is essential for confirming the anhydrous nature and studying the decomposition of this compound.

General Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed sample (e.g., 5-15 mg) into a TGA crucible (typically platinum or alumina).[6]

-

Experimental Conditions:

-

Data Analysis: Record the mass loss as a function of temperature. Analyze the resulting TGA curve to identify dehydration steps (if any) and decomposition stages, calculating the mass loss at each step to correlate with theoretical values for intermediates and the final La₂O₃ product.

Safe Handling and Storage

-

Handling: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or fume hood. Avoid creating dust. Keep away from heat and combustible materials.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The storage area should be separate from incompatible substances like reducing agents and organic materials.

Relevance in Biological Systems and Drug Development

Lanthanum ions (La³⁺) are known to interact with biological systems, primarily due to their chemical similarity to calcium ions (Ca²⁺). This interaction is the basis for many of its applications and toxicological considerations in drug development.

Lanthanum as a Calcium Antagonist

The ionic radius and charge of La³⁺ allow it to act as a potent blocker of various Ca²⁺ channels and to compete with Ca²⁺ for binding sites on proteins. This property is extensively used in research to probe the role of calcium in cellular processes.

Impact on Cellular Signaling Pathways

Recent studies have elucidated the effects of lanthanum exposure on critical intracellular signaling pathways, which is of high interest to drug development and toxicology professionals.

Glutamate-NO-cGMP Pathway

Lanthanum exposure has been shown to enhance the glutamate-nitric oxide-cyclic guanosine monophosphate (glutamate-NO-cGMP) signaling pathway in hippocampal neurons.[12][13] This can lead to excitotoxicity. The proposed mechanism involves La³⁺ increasing glutamate levels and overactivating NMDA receptors, leading to an influx of Ca²⁺, which triggers a downstream cascade resulting in elevated cGMP levels.[12][13]

ROS-Mediated Autophagy Pathways

Lanthanum can induce oxidative stress by increasing reactive oxygen species (ROS).[14][15] This surge in ROS can, in turn, modulate autophagy through multiple pathways. It activates the JNK signaling pathway and inhibits the pro-survival AKT/mTOR pathway, both of which lead to an increase in autophagy.[14][15] While autophagy is a cellular survival mechanism, excessive levels can lead to programmed cell death.[14]

References

- 1. zegmetal.com [zegmetal.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. heegermaterials.com [heegermaterials.com]

- 4. Lanthanum(III)nitrate hexahydrate | Lanthanum(+3) cation nitrate hexahydrate | LaN3O9 · 6H2O - Ereztech [ereztech.com]

- 5. akjournals.com [akjournals.com]

- 6. journalijdr.com [journalijdr.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thermal decomposition of this compound hexahydrate La(NO3)3∙6H2O | International Journal of Development Research (IJDR) [journalijdr.com]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. sphinxsai.com [sphinxsai.com]

- 12. Lanthanum enhances glutamate-nitric oxide-3',5'-cyclic guanosine monophosphate pathway in the hippocampus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neurotoxicity of Lanthanum Salts: A Narrative Review of Mechanistic Insights from Cellular and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lanthanum chloride induces autophagy in rat hippocampus through ROS-mediated JNK and AKT/mTOR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lanthanum chloride induces autophagy in rat hippocampus through ROS-mediated JNK and AKT/mTOR signaling pathways - Metallomics (RSC Publishing) [pubs.rsc.org]

Quantum Chemical Studies of Lanthanum Nitrate Complexes: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the application of quantum chemical methods to the study of lanthanum nitrate complexes. It summarizes key quantitative data from recent computational studies, details the methodologies employed in these theoretical investigations, and presents a generalized workflow for such research. The coordination chemistry of lanthanum(III) with nitrate ions is of significant interest due to the diverse applications of lanthanide complexes in areas such as catalysis, materials science, and medicine.[1] Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure, bonding, and reactivity of these complexes. This guide aims to equip researchers with a foundational understanding of the computational approaches used to investigate this compound systems.

Introduction to this compound Complexes

Lanthanum, the first element of the lanthanide series, typically exists in the +3 oxidation state. Its complexes exhibit a wide range of coordination numbers and geometries, largely influenced by the nature of the ligands and the surrounding environment.[1] The nitrate ion (NO₃⁻) can coordinate to the lanthanum cation in either a monodentate or a bidentate fashion, leading to a variety of complex structures.[2] Understanding the subtle interplay of factors that govern the coordination mode and the overall stability of these complexes is crucial for designing new materials and catalysts with desired properties.[3]

Quantum chemical methods provide a powerful lens through which to examine these systems at the atomic level. These computational techniques can predict molecular geometries, vibrational frequencies, electronic properties, and reaction energetics with a high degree of accuracy, complementing and guiding experimental work.

Quantitative Data from Quantum Chemical Studies

The following tables summarize key quantitative data obtained from recent quantum chemical studies on this compound and related lanthanide complexes. These data provide insights into the structural and energetic properties of these systems.

Table 1: Selected Bond Lengths in Lanthanum Complexes Calculated at Different DFT Levels

| Complex Ligand | DFT Method | La-O Bond Length (Å) | La-N Bond Length (Å) |

| Ligand A | B3LYP | 2.50 - 2.65 | 2.70 - 2.85 |

| Ligand A | CAM-B3LYP | 2.48 - 2.63 | 2.68 - 2.83 |

| Ligand A | M06-2X | 2.45 - 2.60 | 2.65 - 2.80 |

| Ligand B | B3LYP | 2.55 - 2.70 | - |

| Ligand B | CAM-B3LYP | 2.53 - 2.68 | - |

| Ligand B | M06-2X | 2.50 - 2.65 | - |

Data in this table is illustrative and synthesized from typical ranges observed in computational studies. Actual values are highly dependent on the specific ligand and the computational level of theory. The flexibility of carboxylate groups and the atomic charges on the lanthanum ion can lead to variations in these parameters.[4]

Table 2: Calculated Binding Energies and Bond Lengths for [L₂Ln(NO₃)₃] Complexes

| Lanthanide (Ln) | Binding Energy of third NO₃⁻ (kcal/mol) (Gas Phase) | Binding Energy of third NO₃⁻ (kcal/mol) (Solvent) | Average Ln-O (bidentate NO₃⁻) (Å) | Ln-O (monodentate NO₃⁻) (Å) |

| La | -105.2 | -15.8 | 2.610 | - |

| Eu | -112.5 | -17.9 | 2.501 | - |

| Ho | -115.8 | -16.5 | 2.449 | 2.378 |

| Lu | -118.7 | -17.2 | 2.404 | 2.299 |

These calculations were performed using the B3LYP functional and the def2-TZVP basis set. The solvent effects were modeled using the SMD continuum model with acetone parameters.[5]

Computational Protocols

The accuracy and reliability of quantum chemical studies heavily depend on the chosen computational methodology. This section outlines the typical protocols employed for investigating this compound complexes.

Density Functional Theory (DFT)

DFT is the most widely used quantum chemical method for studying lanthanide complexes due to its favorable balance of computational cost and accuracy.[6][7] The choice of the exchange-correlation functional and the basis set is critical for obtaining meaningful results.

Commonly Used Functionals:

-

B3LYP: A hybrid functional that is often a good starting point for geometry optimizations and energy calculations of lanthanide complexes.[5]

-

PBE: A generalized gradient approximation (GGA) functional, which is also widely used, particularly in solid-state and periodic calculations.

-

CAM-B3LYP: A long-range corrected hybrid functional, which can be important for systems with significant charge-transfer character.[4]

-

M06-2X: A hybrid meta-GGA functional that can provide good results for main-group and transition-metal chemistry.[4]

Basis Sets:

-

def2-TZVP: A triple-zeta valence basis set with polarization functions, commonly used for lanthanide complexes.[5]

-

LANL2DZ: A Los Alamos National Laboratory double-zeta basis set that employs an effective core potential (ECP) for the lanthanide atom to account for relativistic effects and reduce computational cost.

-

DN and DND: Double numerical basis sets with polarization, which have been used in studies of lanthanide-containing fullerenes.[8]

Software Packages:

-

Gaussian: A widely used commercial quantum chemistry software package.

-

ORCA: A powerful and versatile quantum chemistry program package that is free of charge for academic use.[5]

-

VASP (Vienna Ab initio Simulation Package): A popular code for performing ab initio quantum mechanical calculations, particularly for periodic systems.

-

ADF (Amsterdam Density Functional): A software package that is particularly well-suited for DFT calculations on transition metal and heavy element systems.

Molecular Dynamics (MD) Simulations

MD simulations are employed to study the dynamic behavior of this compound complexes in solution and to investigate the structure of their solvation shells.[9][10][11] These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into time-dependent properties.

Key Aspects of MD Simulations:

-

Force Fields: Classical MD simulations rely on force fields to describe the potential energy of the system. For lanthanide complexes, specialized force fields that accurately describe the metal-ligand interactions are required.

-

Ab Initio Molecular Dynamics (AIMD): In AIMD, the forces are calculated "on-the-fly" from electronic structure calculations (usually DFT). This approach is more computationally expensive but does not require pre-parameterized force fields.

-

Solvent Models: The solvent environment is typically modeled either explicitly, by including a large number of solvent molecules, or implicitly, using a continuum solvent model like the Polarizable Continuum Model (PCM) or the SMD model.[5]

Visualizing the Quantum Chemical Workflow

While specific reaction pathways for this compound complexes are not extensively detailed in the literature, the general workflow for a computational investigation of these systems can be visualized. The following diagram, generated using the DOT language, illustrates the logical steps involved in a typical quantum chemical study.

Conclusion

Quantum chemical studies provide invaluable insights into the intricate world of this compound complexes. Through the application of DFT and MD simulations, researchers can elucidate the geometric and electronic structures, predict spectroscopic properties, and understand the factors governing the stability and reactivity of these compounds. The continued development of computational methods and the increasing availability of high-performance computing resources promise to further enhance our understanding of these fascinating and important chemical systems, paving the way for the rational design of new functional materials and catalysts.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. The Role of this compound in Green Chemistry: The Future of Low-Toxic Catalysts [stanfordmaterials.com]

- 4. researchgate.net [researchgate.net]

- 5. Transforming automated quantum chemistry calculation workflows with machine learning: Towards faster and more accurate chemical discovery - American Chemical Society [acs.digitellinc.com]

- 6. Recent application of calculations of metal complexes based on density functional theory - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Recent application of calculations of metal complexes based on density functional theory - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Computational Workflow for Accelerated Molecular Design Using Quantum Chemical Simulations and Deep Learning Models | ORNL [ornl.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Vibrational Spectroscopy of Lanthanum Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the vibrational spectroscopy of lanthanum nitrate, focusing on Raman and Infrared (IR) techniques. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize these methods for material characterization, stability testing, and formulation analysis. This document details the vibrational modes of this compound, particularly its common hexahydrate form [La(NO₃)₃·6H₂O], summarizes key quantitative data, outlines experimental protocols, and presents visual workflows and molecular interactions.

Introduction to the Vibrational Spectroscopy of this compound

Vibrational spectroscopy is a powerful non-destructive technique for probing the molecular structure of materials. Both Raman and Infrared (IR) spectroscopy measure the vibrational energies of molecules, which are sensitive to chemical bonding, symmetry, and the local environment of the atoms.

For this compound, these techniques are crucial for:

-

Characterizing the coordination chemistry: Determining how nitrate ions and water molecules bind to the lanthanum (La³⁺) cation.

-

Identifying hydration states: Distinguishing between anhydrous and various hydrated forms of this compound.

-

Assessing sample purity: Detecting the presence of impurities or degradation products.

-

Studying intermolecular interactions: Understanding the influence of the crystal lattice and hydrogen bonding on molecular vibrations.

The nitrate ion (NO₃⁻) in its free, uncoordinated state possesses a high degree of symmetry (D₃h), leading to a simple vibrational spectrum. However, when coordinated to a metal cation like La³⁺, its symmetry is lowered, resulting in the splitting of degenerate vibrational modes and the appearance of new bands in both the Raman and IR spectra. The presence of water of hydration further complicates the spectra with its own characteristic vibrational modes and through its interaction with both the cation and the nitrate anions.

Vibrational Modes of this compound Hexahydrate

The vibrational spectrum of this compound hexahydrate is a composite of the internal modes of the nitrate ions, the vibrational modes of the coordinated water molecules, and the lattice vibrations, which include the La-O stretching modes.

Nitrate Ion (NO₃⁻) Vibrations: The free nitrate ion has four fundamental vibrational modes. When coordinated to the lanthanum ion, the symmetry is reduced, and the vibrational spectrum changes accordingly.

-

ν₁ (A₁') - Symmetric Stretch: This mode is typically observed as a strong, polarized band in the Raman spectrum.

-

ν₂ (A₂") - Out-of-Plane Bend: This mode is IR active.

-

ν₃ (E') - Asymmetric Stretch: This degenerate mode is both Raman and IR active. Upon coordination, the degeneracy is often lifted, leading to a splitting of this band into two components. The magnitude of this splitting can be an indicator of the coordination mode (monodentate vs. bidentate).

-

ν₄ (E') - In-Plane Bend: This degenerate mode is also both Raman and IR active and can split upon coordination.

Water Molecule (H₂O) Vibrations: The six water molecules in the hexahydrate form give rise to characteristic bands:

-

O-H Stretching: A broad and strong band is typically observed in the high-frequency region of both Raman and IR spectra, often indicating hydrogen bonding.

-